molecular formula C23H26N4O2 B11607402 3-[7-(4-Ethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

3-[7-(4-Ethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

Cat. No.: B11607402
M. Wt: 390.5 g/mol
InChI Key: GOMFXVMAKDXAGQ-UHFFFAOYSA-N
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Description

3-[7-(4-ETHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL is a complex organic compound belonging to the class of triazolopyrimidines

Preparation Methods

The synthesis of 3-[7-(4-ETHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-ethoxyphenyl and 4-methylphenyl derivatives with triazolopyrimidine intermediates under controlled conditions. The reaction conditions often involve the use of solvents like pyridine and catalysts such as sodium borohydride . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    S-Alkylation: This reaction involves the addition of alkyl groups to the sulfur atom in the triazole ring.

Scientific Research Applications

3-[7-(4-ETHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[7-(4-ETHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL involves its interaction with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways, leading to its observed biological effects. For example, it can bind to enzyme active sites, altering their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidines with different substituents on the phenyl rings. These compounds may have varying biological activities and properties. For instance:

These comparisons highlight the uniqueness of 3-[7-(4-ETHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL in terms of its specific substituents and resulting properties.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

3-[7-(4-ethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

InChI

InChI=1S/C23H26N4O2/c1-3-29-19-12-10-18(11-13-19)21-15-20(17-8-6-16(2)7-9-17)24-23-25-22(5-4-14-28)26-27(21)23/h6-13,15,21,28H,3-5,14H2,1-2H3,(H,24,25,26)

InChI Key

GOMFXVMAKDXAGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=C(C=C4)C

Origin of Product

United States

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